N-Phenyltetrachlorophthalimide
Overview
Description
N-Phenyltetrachlorophthalimide (CAS Number: 31039-74-4) is a chemical compound with the molecular formula C14H5Cl4NO2 . It falls under the category of phthalimides and is primarily used for research and development purposes. Notably, it is not intended for medicinal or household use .
Synthesis Analysis
- Reaction : Ethanol is used as a solvent, and the reaction proceeds to yield N-Phenyltetrachlorophthalimide .
Physical And Chemical Properties Analysis
Scientific Research Applications
Biochemical Sensing
N-Phenyltetrachlorophthalimide derivatives have been studied for their applications in biochemical sensing. For instance, a study utilized 4-aminonaphthalimide, a compound structurally related to N-Phenyltetrachlorophthalimide, as a fluorophore in the development of a water-soluble Zn(II) sensor. This sensor showed high selectivity for Zn(II) ions against other biologically relevant metal ions and could be used for the imaging of intracellular Zn(II) (Wang et al., 2005).
Inhibition of Enzymatic Activity
Research has explored the potential of N-phenylphthalimide derivatives as inhibitors of α-glucosidase, an enzyme. These derivatives have been found to inhibit yeast α-glucosidase and maltase, suggesting their potential as a new group of α-glucosidase inhibitors (Pluempanupat et al., 2007).
Antiviral Research
N-Phenylphthalimide derivatives have also been investigated for their antiviral properties. For instance, N-1-adamantyl-4-aminophthalimide was found to have anti-HIV activity in cell cultures, suggesting its potential use in the treatment of HIV (Van derpoorten et al., 1997).
Medical Imaging
In medical imaging, a novel phthalimide derivative has been developed and radiolabeled for potential use as an imaging and therapeutic agent for cancer. This highlights the versatility of phthalimide derivatives in diagnostic and therapeutic applications (Motaleb et al., 2015).
Pharmaceutical Development
In the pharmaceutical realm, N-Phenylphthalimide derivatives have shown potential in the development of biological response modifiers. These derivatives can regulate the production of tumor necrosis factor-alpha, a cytokine involved in immune responses, which could lead to new treatments for diseases like AIDS, tumors, and rheumatoid arthritis (Hashimoto, 1998).
Material Science
In material science, derivatives of N-Phenylphthalimide have been used to create high molecular weight polyimides with enhanced thermal stabilities and solubility, demonstrating their importance in polymer chemistry (Im & Jung, 2000).
properties
IUPAC Name |
4,5,6,7-tetrachloro-2-phenylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Cl4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOKNBNQSVVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Cl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312821 | |
Record name | N-Phenyltetrachlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyltetrachlorophthalimide | |
CAS RN |
31039-74-4 | |
Record name | NSC263512 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenyltetrachlorophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90312821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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